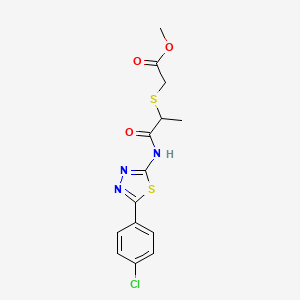

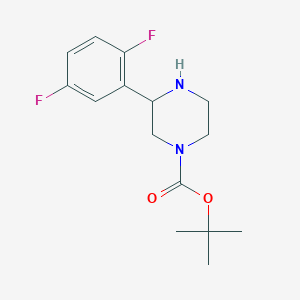

![molecular formula C22H21ClN4O2S B2483711 N-(4-chlorobenzyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide CAS No. 959552-49-9](/img/structure/B2483711.png)

N-(4-chlorobenzyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves complex chemical procedures such as aminolysis of activated acids and alkylation of potassium salts. For example, novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides have been synthesized through such methods, demonstrating the intricate steps involved in creating compounds with similar structures (Berest et al., 2011).

Molecular Structure Analysis

The determination of molecular structures of these compounds is typically achieved through advanced spectroscopic techniques such as NMR, LC-MS, and EI-MS. These methods provide detailed insights into the atomic and molecular composition, crucial for understanding the compound's potential interactions and activities (Berest et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving these compounds often lead to the formation of new derivatives with varying biological activities. For instance, the synthesis of substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides incorporates thiazole and thiadiazole fragments, resulting in compounds with considerable cytotoxicity and anticancer activity (Kovalenko et al., 2012).

科学的研究の応用

Anticancer Activity

The compound's derivatives have demonstrated significant anticancer activity. For example, novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides showed promising results against non-small cell lung and CNS cancer cell lines, with particular efficacy on HOP-92 and U251 cancer cells. These findings indicate the potential of these derivatives in cancer treatment, especially for targeting specific cancer types (Berest et al., 2011).

Another study synthesized substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments, exhibiting considerable cytotoxicity and anticancer activity. Particularly, one derivative was highly effective against colon cancer, melanoma, and ovarian cancer cell lines, highlighting the compound's potential in chemotherapy (Kovalenko et al., 2012).

Antimicrobial and Anticonvulsant Properties

Research has also explored the antimicrobial and anticonvulsant potentials of similar compounds. A study on novel 4(3H)-quinazolinone analogs, including derivatives of the compound , revealed their effectiveness as anticonvulsants, acting as GABAA receptor agonists. This research opens new avenues for treating epilepsy and related disorders (El-Azab et al., 2012).

Additionally, some derivatives have been studied for their potent and selective inhibition of peptide deformylase, a bacterial enzyme, suggesting their potential as new antibacterial agents. Despite their weak antibacterial activity in vitro, these findings provide a basis for further modifications to enhance efficacy (Apfel et al., 2001).

H1-antihistaminic Agents

Further research into 2-(3-substituted propyl)-3-(2-methyl phenyl) quinazolin-4-(3H)-ones has shown significant H1-antihistaminic activity, offering a new class of agents for treating allergic reactions. These compounds, particularly OT5, have shown promising results in protecting against histamine-induced bronchospasm with minimal sedation, indicating their potential as safer, more effective antihistamines (Alagarsamy & Parthiban, 2013).

特性

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O2S/c1-13(2)19-21(29)27-20(26-19)16-5-3-4-6-17(16)25-22(27)30-12-18(28)24-11-14-7-9-15(23)10-8-14/h3-10,13,19H,11-12H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGADALWJPAIIPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

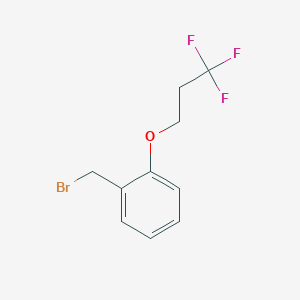

![Tert-butyl (4aR,8aS)-3-oxo-2,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B2483630.png)

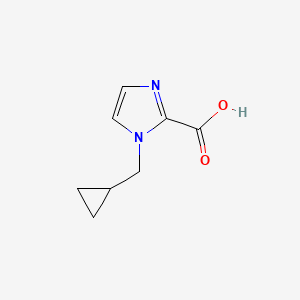

![3-(2-Chloro-4-fluorophenoxy)-4-(2,5-difluorophenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2483633.png)

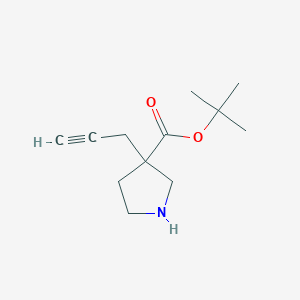

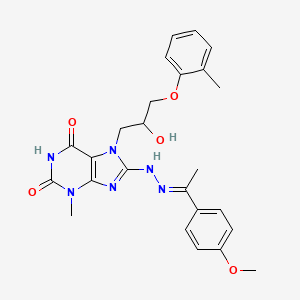

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2483636.png)

![3-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2483637.png)

![N-[2-(4-methoxyphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2483641.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide](/img/structure/B2483647.png)

![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2483649.png)